2,3-Dichloro-6-(trifluoromethyl)aniline

Description

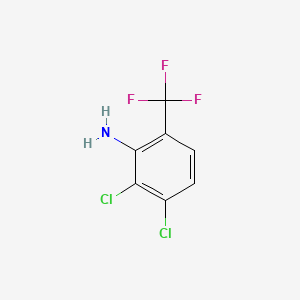

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESDKBLXQJESKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)aniline: Structure, Properties, and Applications for Advanced Research

Executive Summary

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)aniline, a halogenated and fluorinated aromatic amine of significant interest to the chemical, pharmaceutical, and agrochemical industries. We delve into its core chemical identity, including its definitive structure and CAS number, and present its key physicochemical properties. This document offers insights into its synthetic pathways, highlighting the rationale behind methodological choices. Furthermore, we explore its applications as a critical intermediate and building block in the development of novel molecules, particularly in drug discovery and crop protection. A detailed protocol for safe handling and storage is provided to ensure operational excellence and laboratory safety for all research and development professionals.

Chemical Identity and Structure

Nomenclature and Key Identifiers

The unambiguous identification of a chemical compound is foundational to all scientific research. This compound is registered under a unique CAS number, ensuring its precise identification in global databases and regulatory frameworks.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1017777-92-2 | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |

| Synonyms | 2,3-dichloro-6-(trifluoromethyl)phenylamine | [1] |

Molecular Structure

The compound's structure features a benzene ring substituted with an amine group (-NH₂), two chlorine atoms (-Cl) at the ortho and meta positions (2 and 3), and a trifluoromethyl group (-CF₃) at the other ortho position (6). This specific substitution pattern dictates its steric and electronic properties, influencing its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Unit |

| Molecular Weight | 230.01 | g/mol [2] |

| Melting Point | 43-45 | °C[2] |

| Appearance | Solid | - |

| Water Solubility | Low (predicted) | -[3] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted anilines like this compound requires a strategic approach to control regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic route can be conceptualized from established organo-halogen and fluorine chemistry principles. A common strategy involves the functionalization of a pre-existing substituted benzene ring.

Conceptual Synthetic Protocol: Nitration and Reduction

A logical approach involves the nitration of a suitable dichlorobenzotrifluoride precursor, followed by the reduction of the nitro group to the target aniline.

Step 1: Nitration of 1,2-Dichloro-3-(trifluoromethyl)benzene

-

Rationale: Introducing a nitro group provides a reliable precursor to the amine functionality. The directing effects of the existing substituents (Cl and CF₃ are deactivating and meta-directing) will influence the position of nitration.

-

Procedure:

-

Charge a reaction vessel with 1,2-dichloro-3-(trifluoromethyl)benzene.

-

Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Allow the reaction to proceed to completion, monitoring via an appropriate technique (e.g., TLC or GC-MS).

-

Work up the reaction by quenching on ice, followed by extraction with an organic solvent and purification to isolate the desired 2,3-dichloro-6-nitro-benzotrifluoride isomer.[4]

-

Step 2: Reduction of 2,3-Dichloro-6-nitro-benzotrifluoride

-

Rationale: The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred for its high efficiency and clean conversion, minimizing byproducts compared to some metal-acid reductions which could affect the chloro-substituents.

-

Procedure:

-

Dissolve the purified nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Introduce hydrogen gas into the reaction vessel, either at atmospheric pressure or under elevated pressure, and maintain vigorous stirring.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product, for example, by recrystallization or column chromatography.

-

Applications in Research and Development

The unique electronic and lipophilic properties imparted by the trifluoromethyl group, combined with the reactivity modulation from the two chlorine atoms, make this aniline a valuable building block.

-

Medicinal Chemistry: The -CF₃ group is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] this compound serves as a key starting material for synthesizing complex heterocyclic systems and other active pharmaceutical ingredients (APIs).[7] Its specific substitution pattern allows for the creation of novel chemical entities with unique three-dimensional arrangements, crucial for targeted drug design.

-

Agrochemical Synthesis: In the agrochemical sector, halogenated anilines are foundational to many herbicides, fungicides, and insecticides.[7] This compound is a precursor for creating potent crop protection agents. For instance, related isomers are critical for producing phenylpyrazole insecticides like Fipronil.[8][9]

Environmental, Health, and Safety (EHS) Protocol

Adherence to rigorous safety protocols is non-negotiable when handling this compound. The following system is designed to be self-validating, ensuring a closed loop of safety from procurement to disposal.

Hazard Identification

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8]

-

Sensitization: May cause skin sensitization.[8]

-

Systemic Effects: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8]

Safe Handling Workflow

This workflow must be followed to minimize exposure and prevent environmental release.

Caption: A mandatory workflow for the safe handling of the compound.

Storage and Disposal

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[8][10] The storage area should be designated for toxic and corrosive materials.

-

Disposal: Dispose of the compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]

Conclusion

This compound is a specialized chemical intermediate with significant potential for innovation in the life sciences. Its defined structure (CAS: 1017777-92-2) and distinct physicochemical properties make it a valuable tool for researchers and synthetic chemists. Understanding its synthesis, applications, and, critically, its safety profile allows for its effective and responsible use in the development of next-generation pharmaceuticals and agrochemicals.

References

- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- ChemicalBook. (n.d.). This compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - 2,3-dichloro aniline 98%.

- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.

- Taizhou Dachen Pharmaceutical Co., Ltd. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.

- Dataintelo. (n.d.). 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report | Global Forecast From 2025 To 2033.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. This compound | C7H4Cl2F3N | CID 21257594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1017777-92-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dataintelo.com [dataintelo.com]

- 8. gfl.co.in [gfl.co.in]

- 9. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: NMR Characterization of 2,3-Dichloro-6-(trifluoromethyl)aniline

Executive Summary

Molecule: 2,3-Dichloro-6-(trifluoromethyl)aniline

CAS: 1017777-92-2

Formula:

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. As a poly-substituted aromatic system containing both quadrupolar nuclei (

Structural Analysis & Spin System Logic

To accurately interpret the NMR data, we must first deconstruct the spin system. The molecule consists of a benzene ring with four substituents, leaving only two aromatic protons.

Substituent Effects[2][3]

-

Amino Group (

) at C1: Strong electron donor (resonance). Shields ortho/para positions. However, steric crowding from the adjacent C2-Cl and C6- -

Chlorines at C2, C3: Electron-withdrawing (inductive). Deshields adjacent carbons and protons.

-

Trifluoromethyl (

) at C6: Strong electron-withdrawing group. Induces significant deshielding and introduces large

The Aromatic Spin System

The remaining protons are located at C4 and C5 .

-

H4: Adjacent to Cl (C3) and H (C5).

-

H5: Adjacent to H (C4) and

(C6). -

Relationship: H4 and H5 are ortho to each other, forming an AB spin system (or AX depending on the chemical shift difference). This will appear as two doublets with a characteristic ortho-coupling constant (

Hz).

1H NMR Spectral Profile

The proton NMR spectrum is defined by the interplay between the aromatic AB system and the exchangeable amine protons.

Predicted Chemical Shifts & Multiplicities (CDCl )

| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Rationale |

| 4.5 – 6.0 | Broad Singlet | N/A | Chemical shift is concentration/solvent dependent. Broadening due to quadrupole moment of | |

| H4 (Ar-H) | 7.30 – 7.45 | Doublet (d) | Deshielded by ortho-Cl (C3); Para to | |

| H5 (Ar-H) | 6.80 – 7.00 | Doublet of Quartets (dq) | Shielded relative to H4 due to being meta to the donor |

Technical Insight: The "Roof Effect"

If the chemical shift difference (

Technical Insight: Decoupling

H5 is spatially close to the

13C NMR Spectral Profile

The

The C-F Coupling Hierarchy

The

| Carbon Environment | Assignment | Pattern | Coupling ( | Notes |

| Quartet | Massive splitting; distinctive signature of | |||

| C6 (Ipso to | Quartet | Directly attached to the | ||

| C5 (Ortho to | Quartet | Small splitting; often looks like a broadened line. | ||

| C1 (Ortho to | Singlet/Weak q | Attached to | ||

| C2, C3, C4 | Various | Singlets | N/A | Remote from |

Experimental Note: Signal-to-Noise Ratio

Quaternary carbons (C1, C2, C3, C6) and the

-

Protocol Adjustment: To observe the

and

Experimental Protocol & Workflow

Sample Preparation[5]

-

Solvent: CDCl

(Chloroform-d) is standard. -

Alternative: DMSO-d

is recommended if the -

Concentration: ~10-15 mg in 0.6 mL solvent for 1H; ~30-50 mg for 13C.

Acquisition Parameters (Recommended)

-

1H NMR: Spectral width 12 ppm; 16 scans; 30° pulse angle.

-

13C NMR: Spectral width 240 ppm (to catch the

quartet); Proton-decoupled; 1024+ scans. -

19F NMR: Spectral width 200 ppm; referenced to CFCl

(0 ppm) or internal standard. Expect a singlet around -61 to -63 ppm.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision logic for assigning the structure based on spectral data.

Figure 1: Decision tree for the structural confirmation of this compound using multi-nuclear NMR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257594, this compound. Retrieved from [Link]

-

Tóth, I. (2014). 13C NMR Coupling Constants in Trifluoromethyl-benzene Derivatives. ResearchGate.[2][3] Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis and Spectral Data of Trifluoromethyl Anilines (Supplementary Information). ChemComm. Retrieved from [Link]

Sources

Mass spectrometry of 2,3-Dichloro-6-(trifluoromethyl)aniline

Technical Guide: Mass Spectrometry Profiling of 2,3-Dichloro-6-(trifluoromethyl)aniline

Executive Summary

This compound (hereafter referred to as DCTFMA ) represents a critical class of halogenated aromatic amines used as intermediates in the synthesis of high-value agrochemicals and fluorinated pharmaceuticals. Its analysis presents a unique challenge due to the "ortho-effect" arising from the steric and electronic interaction between the amino group (

This guide moves beyond generic protocols to provide a mechanistic understanding of DCTFMA's behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), ensuring researchers can differentiate this specific isomer from its common regioisomers (e.g., 2,6-dichloro-4-trifluoromethyl).

Part 1: Molecular Profile & Isotopic Physics

To validate the identity of DCTFMA, one must first understand its theoretical mass envelope. The presence of two chlorine atoms creates a distinct isotopic signature that serves as the primary "fingerprint" for confirmation before fragmentation analysis.

The Dichloro Isotope Pattern (M, M+2, M+4)

Unlike non-halogenated organic molecules, the base peak intensity is shared across an isotope cluster.

-

M (m/z 229): Represents molecules with two

. (Relative Abundance: 100%) -

M+2 (m/z 231): Represents molecules with one

and one -

M+4 (m/z 233): Represents molecules with two

. (Relative Abundance: ~10%)

Critical QC Check: If your acquired spectrum does not match this 100 : 64 : 10 ratio (

Part 2: Fragmentation Dynamics (EI-MS)

Under 70 eV Electron Ionization, DCTFMA undergoes specific bond cleavages driven by the stability of the resulting carbocations. The substitution pattern (2,3-dichloro, 6-CF3) is electronically "busy," leading to competitive fragmentation pathways.

Molecular Ion Stability ( )

Aromatic amines stabilize the radical cation effectively. Expect a strong Molecular Ion (

The "Ortho Effect" (Loss of HF/F)

The proximity of the

-

Mechanism: Hydrogen transfer from the amine to a fluorine on the

group, followed by the elimination of HF (20 u). -

Diagnostic Peak: m/z 209 (

). Note: This peak distinguishes the 6-trifluoromethyl isomer from the 4-trifluoromethyl isomer, where this interaction is geometrically impossible.

Dechlorination ( )

The

-

Mechanism: Homolytic cleavage of the Chlorine at Position 2 (sterically crowded between

and Cl-3). -

Diagnostic Peak: m/z 194 (

).

Loss of Trifluoromethyl ( )

-

Diagnostic Peak: m/z 160 (

). This is usually less intense than the loss of Cl due to the strength of the

Figure 1: Predicted fragmentation pathways for this compound under 70 eV EI. The "Ortho Effect" (green path) is structurally diagnostic.

Part 3: Validated Analytical Protocol (GC-MS)

For quantitative analysis and impurity profiling, Gas Chromatography coupled with Single Quadrupole MS is the gold standard due to the compound's volatility.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (MeOH/EtOH) if derivatization is not intended, as they can cause inlet discrimination.

-

Concentration: 100 µg/mL (scan mode); 1 µg/mL (SIM mode).

-

Internal Standard: 2,4-Dichloroaniline-

or Naphthalene-

GC Instrumentation Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rtx-5Sil MS (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes tailing of the amine group. |

| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |

| Injection | Split (10:1) | Prevents column overload and improves peak shape. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening; high final temp elutes dimers. |

Mass Spectrometer Settings (EI)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3.0 min (Protect filament).

-

SIM Ions (for Quantitation):

-

Target: 229.0

-

Qualifiers: 231.0, 194.0

-

Part 4: Troubleshooting & System Suitability

A self-validating system requires specific "fail" criteria.

Common Failure Mode: Tailing Peaks

-

Cause: Active sites (silanols) in the liner or column interacting with the basic

group. -

Fix: Use a deactivated wool liner (e.g., Ultra Inert). If tailing persists, trim 10cm from the column guard.

Common Failure Mode: Mass Discrimination

-

Symptom: The M+2 (231) peak appears lower than the theoretical 64%.

-

Cause: Improper tune file or detector saturation.

-

Fix: Dilute sample 1:10 and re-inject. Check PFTBA tune parameters.

Figure 2: Analytical workflow with integrated System Suitability Testing (SST) decision gates.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Halogenated Anilines Class. U.S. Department of Commerce.[3] [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI, 2018. [Link]

- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing, 2000.

Sources

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline from p-chlorobenzotrifluoride.

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline

Introduction

This compound is a key chemical intermediate in the synthesis of various high-value agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern, featuring a trifluoromethyl group ortho to the amine and two adjacent chlorine atoms, imparts unique properties to the final active ingredients, such as enhanced metabolic stability and lipophilicity.[1] While numerous methods exist for the synthesis of halogenated trifluoromethylanilines, the route starting from p-chlorobenzotrifluoride (PCBTF) to this specific isomer presents significant regiochemical hurdles.

This guide provides a comprehensive overview of a robust and industrially relevant synthetic pathway. It begins by elucidating the inherent chemical challenges of using PCBTF as a direct precursor, followed by a detailed, step-by-step technical description of a more viable synthetic route. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with both practical protocols and the foundational knowledge required for process optimization.

Part 1: The Regiochemical Challenge of p-Chlorobenzotrifluoride

Synthesizing the target this compound directly from p-chlorobenzotrifluoride (1-chloro-4-(trifluoromethyl)benzene) is not straightforward. The challenge lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and acts as a powerful meta-director.

-

Chloro Group (-Cl): This group is deactivating yet ortho, para-directing.

In p-chlorobenzotrifluoride, these groups are para to each other. During a typical electrophilic substitution reaction like nitration, the -CF₃ group directs incoming electrophiles to the C2 and C6 positions (meta), while the -Cl group directs them to the C3 and C5 positions (ortho). The result is typically a mixture of products, with 4-chloro-3-nitrobenzotrifluoride often being a major component.[3] Achieving the 1,2,3,6-substitution pattern of the target molecule from this starting point would require a convoluted series of blocking, substitution, and rearrangement reactions, which is inefficient and industrially unfeasible.

The diagram below illustrates the conflicting directing effects that make the desired substitution pattern difficult to achieve directly.

Caption: Conflicting directing effects on p-chlorobenzotrifluoride.

Part 2: A Viable Multi-Step Synthetic Pathway

A more chemically sound and documented approach begins with a precursor that already contains the 1,2,3-substitution pattern, namely 2,3-dichlorobenzotrichloride. This route systematically builds the target molecule through nitration, fluorination, and reduction.[4]

The overall workflow is presented below.

Caption: Proposed synthetic route to the target aniline.

Step 1: Nitration of 2,3-Dichlorobenzotrichloride

The synthesis commences with the selective nitration of 2,3-dichlorobenzotrichloride. The trichloromethyl group (-CCl₃) is an ortho, para-director, as are the two chloro-substituents. The most electronically favorable and sterically accessible position for the incoming nitro group is C6.

Causality: This initial step is critical as it correctly places the nitrogen-containing functional group ortho to the eventual trifluoromethyl group position, which is a key structural feature of the final product. Using a mixed acid system (HNO₃/H₂SO₄) is standard for aromatic nitration, as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4]

Step 2: Fluorination of the Trichloromethyl Group

The second stage involves the conversion of the trichloromethyl group to a trifluoromethyl group. This is typically achieved by reacting the nitrobenzotrichloride intermediate with anhydrous hydrofluoric acid (HF).[4]

Causality: This halogen exchange reaction is a powerful method for introducing fluorine. Anhydrous HF serves as both the reagent and often the solvent. The reaction proceeds via nucleophilic substitution, replacing the chlorine atoms with fluorine. This step is often performed under pressure to maintain HF in the liquid phase and to drive the reaction to completion.[4] The presence of the nitro group does not typically interfere with this transformation.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the target this compound. This transformation is a cornerstone of industrial chemistry and can be accomplished via several reliable methods.[5]

Causality: Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst is a common and clean method.[5] Alternatively, metal/acid reductions, such as using iron powder in acidic medium (e.g., HCl or acetic acid), are also highly effective and economical.[6] The choice of method depends on factors like scale, cost, and available equipment. The reduction is generally high-yielding and selective for the nitro group without affecting the chloro or trifluoromethyl substituents.

Part 3: Experimental Protocols and Data

The following protocols are representative methodologies derived from established literature.[4] Researchers should adapt these procedures based on their specific laboratory scale and safety infrastructure.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitro-benzotrichloride

-

To a suitable reaction vessel equipped with cooling and a stirrer, add 2,3-dichlorobenzotrichloride (1.0 eq).

-

Cool the vessel to -10°C to 0°C.

-

Slowly add a pre-mixed solution of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.[4]

Protocol 2: Synthesis of 2,3-Dichloro-6-nitro-benzotrifluoride

-

In a pressure-rated autoclave (e.g., Hastelloy), charge the 2,3-dichloro-6-nitro-benzotrichloride (1.0 eq).

-

Cool the vessel and carefully add anhydrous hydrofluoric acid (approx. 10-15 eq).

-

Seal the reactor and slowly heat the mixture to 140-160°C. The autogenous pressure will increase significantly.

-

Maintain the reaction at this temperature for 8-12 hours with vigorous stirring.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess HF into a scrubber system.

-

The crude product can be isolated and purified by distillation under reduced pressure.[4]

Protocol 3: Synthesis of this compound

-

To a hydrogenation vessel, add 2,3-dichloro-6-nitro-benzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (approx. 0.5-2% by weight).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

-

Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

| Reaction Step | Key Reagents | Typical Temperature | Typical Yield | Reference |

| Nitration | 2,3-Dichlorobenzotrichloride, HNO₃, H₂SO₄ | -10°C to 25°C | 80-90% | [4] |

| Fluorination | Anhydrous HF | 140-160°C | >85% | [4] |

| Reduction | H₂, Pd/C | 25-50°C | >95% | [5] |

References

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

- Google Patents. (CN102417457A). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.

- Google Patents. (US6333434B1). Preparation of trifluoromethylanilines.

- Google Patents. (US6747175B2). Chlorination of an aniline in a hydrofluoric medium.

- Google Patents. (US20090240083A1). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (CN103709045A). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (US20090240083A1). Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

-

WIPO Patentscope. (CN101289400). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Google Patents. (US4250089A). Process for diazotizing aromatic amines.

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

Singh, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Retrieved from [Link]

-

Googleapis.com. (WO 2011/058576 A1). Retrieved from [Link]

-

PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

- Google Patents. (CN101298421B). A kind of synthetic method of p-trifluoromethylaniline.

-

DrugFuture. (n.d.). p-Chlorobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2,3-/2,6-dichloroaniline. Retrieved from [Link]

-

SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

- Google Patents. (CN111646907A). Preparation method of 2, 3-dichloro-6-nitroaniline.

-

Ataman Kimya. (n.d.). PCBTF (P-CHLOROBENZOTRIFLUORIDE). Retrieved from [Link]

-

Ataman Kimya. (n.d.). PCBTF (P-CHLOROBENZOTRIFLUORIDE). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2,3-Dichloro-6-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group in 2,3-Dichloro-6-(trifluoromethyl)aniline. This specialty aniline is a highly functionalized aromatic compound, and its utility as a synthetic intermediate is dictated by the nuanced interplay of potent electronic and steric effects exerted by its substituents. This document explores the foundational principles governing its reactivity, details key transformations such as acylation and diazotization, and provides field-proven insights for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₇H₄Cl₂F₃N, is a synthetic building block whose value lies in the precise arrangement of its functional groups.[1][2] The aniline core provides a primary amine group, a versatile handle for a multitude of chemical transformations. However, the reactivity of this amine is profoundly modulated by the presence of three powerful electron-withdrawing substituents: two chlorine atoms at the C2 and C3 positions and a trifluoromethyl (-CF₃) group at the C6 position.

While specific large-scale applications for this exact isomer are not as widely documented as for its relatives like 2,6-dichloro-4-(trifluoromethyl)aniline (a key precursor to the insecticide Fipronil), its structural motifs are characteristic of intermediates in the synthesis of complex, biologically active molecules.[3][4][5] Understanding the factors that control the amine's reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Core Principles: Steric and Electronic Modulation of Amine Reactivity

The reactivity of the -NH₂ group in this compound is significantly suppressed compared to unsubstituted aniline. This is a direct consequence of the combined steric and electronic effects of the ortho- and meta-substituents.

Electronic Effects: An Electron-Poor Nucleophile

The defining electronic feature of this molecule is the powerful inductive electron-withdrawing effect (-I effect) of the substituents. Both chlorine and the trifluoromethyl group are highly electronegative, pulling electron density away from the aromatic ring.[6] This has two major consequences:

-

Reduced Basicity: The electron density on the nitrogen atom's lone pair is significantly diminished. This makes the amine a much weaker base than aniline, as the lone pair is less available to accept a proton.

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile. The rate of reactions involving the nucleophilic attack of the amine group (e.g., acylation, alkylation) is expected to be substantially lower than for electron-rich anilines.[7]

Steric Hindrance: A Crowded Reaction Center

The amine group is flanked by two bulky substituents at the ortho positions: a chlorine atom at C2 and a trifluoromethyl group at C6. This creates significant steric congestion around the nitrogen atom.[8] This steric hindrance impedes the approach of electrophiles and reagents, further reducing the reaction rates for transformations involving the amine group. For many reactions, this steric blockade is a more significant kinetic barrier than the electronic deactivation.

The interplay of these effects is summarized in the diagram below.

Caption: Dominant steric and electronic factors reducing amine reactivity.

Key Transformations of the Amine Group

Despite its attenuated reactivity, the amine group remains a key functional handle for synthetic elaboration. The following sections detail the principal reactions, emphasizing the practical considerations necessitated by the molecule's unique structure.

Acylation / Amidation

Acylation is a fundamental transformation used to form robust amide bonds, a common linkage in pharmaceuticals and agrochemicals. The reaction involves the nucleophilic attack of the amine onto an activated carboxyl group, such as an acyl chloride or anhydride.

Causality and Mechanistic Insight: Due to the low nucleophilicity of the aniline, direct acylation with a carboxylic acid often requires strong acid catalysis (e.g., trifluoromethanesulfonic acid, TfOH) or conversion of the carboxylic acid to a more reactive species.[9][10] The reaction with a highly electrophilic acyl chloride is more common. The reaction rate will be slow, likely requiring elevated temperatures and extended reaction times. The steric hindrance may necessitate the use of smaller acylating agents or powerful, non-hindered bases to facilitate the reaction.

Caption: General mechanism for the acylation of an aniline.

Experimental Protocol: Representative N-Acetylation

This protocol is adapted from general procedures for acetylating electron-poor anilines.[11]

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent: Add a suitable aprotic solvent, such as o-dichlorobenzene or toluene (approx. 5-10 mL per gram of aniline).

-

Reagents: Add a slight excess of acetic anhydride (1.1 - 1.2 eq). For less reactive acylating agents, a base like pyridine may be added as a catalyst and acid scavenger.

-

Reaction: Heat the mixture to 80-120°C and stir. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Due to the low reactivity, the reaction may require several hours to reach completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any excess acetic anhydride by the slow addition of water.

-

Isolation: If the product precipitates, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

| Parameter | Condition/Reagent | Rationale |

| Acylating Agent | Acetic Anhydride / Acetyl Chloride | Highly reactive electrophiles to overcome low nucleophilicity. |

| Solvent | Toluene, o-dichlorobenzene | High-boiling, non-reactive solvents allow for elevated temperatures. |

| Temperature | 80 - 120°C | Increased thermal energy is required to overcome the high activation energy. |

| Catalyst/Base | Pyridine (optional) | Activates the acylating agent and scavenges the HCl byproduct. |

| Monitoring | TLC, GC-MS | Essential to track the slow conversion and determine endpoint. |

Table 1. Typical parameters for the acylation of an electron-deficient aniline.

Diazotization and Subsequent Reactions

Diazotization is one of the most powerful synthetic tools for aromatic amines, converting the -NH₂ group into a highly versatile diazonium salt (-N₂⁺). This intermediate can then be substituted by a wide range of nucleophiles in Sandmeyer or related reactions.[12]

Causality and Mechanistic Insight: The reaction involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[13][14] The amine nitrogen attacks the nitrosonium ion (NO⁺) to initiate the process. While the initial nucleophilic attack is slow due to the deactivated amine, the overall transformation is generally efficient. The resulting aryl diazonium salt is a valuable intermediate, as its subsequent reactions (e.g., Sandmeyer) are often driven by radical or other mechanisms that do not depend on the electronic nature of the aromatic ring.

Experimental Workflow: Diazotization and Sandmeyer Chlorination

This workflow outlines the conversion of the amine to a chloro group, demonstrating a complete transformation sequence.

Caption: Workflow for diazotization followed by Sandmeyer chlorination.

Step-by-Step Protocol:

-

Amine Dissolution: In a beaker, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Nitrous Acid Generation: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a small amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. The addition should be slow enough to control any exotherm and gas evolution. Stir for an additional 15-30 minutes after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.

-

Sandmeyer Reagent: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl.

-

Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until gas evolution ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane. Wash the organic layers, dry over a drying agent, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Application in Synthesis: An Illustrative Case Study

While specific syntheses starting from this compound are proprietary or less common in public literature, the utility of such highly substituted anilines is well-demonstrated by its isomer, 2,6-dichloro-4-(trifluoromethyl)aniline . This compound is a critical intermediate for the synthesis of the broad-spectrum insecticide, Fipronil .[4][5]

The synthesis of Fipronil involves the formation of a phenylpyrazole core, where the substituted aniline is reacted with other reagents to build the heterocyclic ring system. This industrial application underscores the value of halogenated, trifluoromethyl-substituted anilines as robust platforms for constructing complex, high-value molecules. The electronic-poor nature of the aniline is essential for the stability and subsequent reactivity of the final product.

Conclusion

The amine group of this compound is characterized by significantly attenuated reactivity, a direct result of the potent electron-withdrawing nature of its chloro and trifluoromethyl substituents and the severe steric hindrance imposed by its ortho groups. These features necessitate the use of more forcing reaction conditions—such as elevated temperatures, highly reactive reagents, or strong catalysts—to achieve desired transformations like acylation. However, this moderated reactivity can be advantageous, preventing unwanted side reactions. Furthermore, the amine group serves as a reliable handle for diazotization, opening a gateway to a vast array of functional group interconversions via the corresponding diazonium salt. A thorough understanding of these underlying principles is crucial for leveraging this and related specialty anilines as powerful intermediates in modern synthetic chemistry.

References

-

The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing). [Link]

-

Trifluoromethylarylation of alkenes using anilines. PMC - NIH. [Link]

- US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

-

2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. [Link]

- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

-

2,3,6-Trichloro-4-(trifluoromethyl)aniline | C7H3Cl3F3N | CID 13127654. PubChem. [Link]

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. [Link]

-

Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. ResearchGate. [Link]

-

Steric and Electronic Effects in Basic Dyes. ResearchGate. [Link]

- EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]

-

Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

-

Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

2,3-Dichloroaniline. Wikipedia. [Link]

Sources

- 1. gfl.co.in [gfl.co.in]

- 2. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 11. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

An In--Depth Technical Guide: The Pivotal Role of 2,6-Dichloro-4-(trifluoromethyl)aniline in the Synthesis of Fipronil

Abstract

Fipronil, a cornerstone of modern broad-spectrum insecticides, owes its potent and selective bioactivity to its unique N-phenylpyrazole structure. The efficacy of this molecule is critically dependent on the specific substitution pattern of its phenyl ring. This technical guide provides an in-depth exploration of the synthesis of Fipronil, focusing on the indispensable role of its foundational building block: 2,6-dichloro-4-(trifluoromethyl)aniline. We will dissect the synthetic pathways to this key intermediate, detail its conversion into the pyrazole core, and elucidate how its structural attributes directly govern the final molecule's mechanism of action and selective toxicity. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering field-proven insights and detailed experimental context.

Introduction: Fipronil and its Cornerstone Moiety

Fipronil, chemically named (±)-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile, is a highly effective insecticide renowned for its broad-spectrum activity against a wide variety of pests.[1][2] Its mechanism of action involves the potent and non-competitive blockage of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][3] This disruption prevents the influx of chloride ions, leading to excessive neuronal stimulation, paralysis, and ultimately, the death of the target insect.[1][3]

The remarkable success of Fipronil lies not just in its potency but also in its selectivity, exhibiting a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[1][4] This crucial selectivity is largely conferred by the specific electronic and steric properties of the N-phenyl substituent: the 2,6-dichloro-4-(trifluoromethyl)phenyl group . The synthesis of this moiety begins with a critical, non-negotiable starting material: 2,6-dichloro-4-(trifluoromethyl)aniline . This aniline derivative serves as the foundational scaffold upon which the entire pyrazole heterocycle is constructed, making its efficient and high-purity synthesis a paramount objective in the industrial production of Fipronil.

Synthesis of the Core Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline

The industrial availability of 2,6-dichloro-4-(trifluoromethyl)aniline is a key economic driver for Fipronil production. While several synthetic routes exist, they generally originate from more basic, halogenated benzotrifluoride precursors. The challenge lies in achieving the precise 2,6-dichloro substitution pattern on the 4-trifluoromethylaniline core with high yield and purity.

Prominent Synthetic Pathways

Two major routes have been established for the industrial synthesis of this critical intermediate, each with distinct advantages and process considerations.

Route A: From p-Chlorobenzotrifluoride (p-CBTF)

This common pathway involves an initial exhaustive chlorination followed by a regioselective ammonolysis. The causality behind this sequence is control; introducing the amine group first would activate the ring, leading to a complex and difficult-to-separate mixture of chlorinated isomers.

Caption: Workflow for Route A synthesis of the target aniline.

Route B: From 2-Chloro-4-(trifluoromethyl)aniline

An alternative approach involves the direct chlorination of a mono-chlorinated aniline precursor. This route leverages a pre-existing aniline, but the key challenge is directing the second chlorine atom to the 6-position while minimizing the formation of other isomers.

Caption: Workflow for Route B synthesis of the target aniline.

Representative Experimental Protocol (Route A)

The following protocol is a synthesized representation based on methodologies described in the patent literature.[5][6]

Step 1: Chlorination of p-Chlorobenzotrifluoride (p-CBTF)

-

Apparatus Setup: A multi-neck flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser connected to a scrubber system is required.

-

Charge Reactor: Charge the flask with p-CBTF (1.0 eq), a catalytic amount of iron powder (e.g., 0.01 eq), and anhydrous ferric chloride (e.g., 0.02 eq).

-

Initiate Reaction: Heat the mixture to approximately 80-90°C with vigorous stirring.

-

Chlorine Gas Introduction: Introduce dry chlorine gas (approx. 2.0-2.2 eq) subsurface at a controlled rate, ensuring the reaction temperature is maintained between 100-110°C. The progress of the reaction must be monitored by Gas Chromatography (GC) to track the conversion of p-CBTF and the formation of di- and tri-chloro intermediates.

-

Reaction Completion & Work-up: Once GC analysis indicates the desired conversion to 3,4,5-trichlorobenzotrifluoride, stop the chlorine feed and purge the system with nitrogen gas. The crude product is typically purified by fractional distillation under reduced pressure.

Step 2: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride

-

Apparatus Setup: A high-pressure autoclave capable of sustaining high temperatures and pressures is mandatory.

-

Charge Autoclave: Charge the autoclave with the purified 3,4,5-trichlorobenzotrifluoride (1.0 eq), a suitable solvent (e.g., N-methylpyrrolidone), and a significant excess of liquid ammonia (e.g., 20-30 eq).[5] The large excess of ammonia is critical to drive the reaction forward and minimize side reactions.

-

Reaction Execution: Seal the autoclave and heat the mixture to a temperature range of 170-250°C.[5][7] The internal pressure will rise significantly (e.g., >10 MPa). Maintain these conditions for several hours (e.g., 8-12 h) with continuous stirring.

-

Cooling and Work-up: After the reaction period, cool the autoclave to room temperature. Vent the excess ammonia to a recovery system.

-

Isolation and Purification: The reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., chlorobenzene). The organic layer is then washed, dried, and subjected to fractional distillation under vacuum to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[7]

| Parameter | Typical Value | Reference |

| Starting Material | p-Chlorobenzotrifluoride | [5][6] |

| Chlorination Yield | ~70% (of 3,4,5-isomer) | [5] |

| Ammonolysis Temperature | 170-250°C | [5][7] |

| Ammonolysis Pressure | >10 MPa | [5] |

| Overall Yield | 65-85% | [5][7] |

| Final Purity | >99% | [5] |

| Table 1: Summary of typical process parameters and outcomes for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline. |

Building the Fipronil Core: From Aniline to Pyrazole

With the cornerstone aniline in hand, the next critical phase is the construction of the 5-aminopyrazole ring. This is achieved through a classic and reliable sequence: diazotization of the aniline followed by a cyclization-condensation reaction.

Caption: Reaction sequence from aniline to the core pyrazole intermediate.

Diazotization and Cyclization Protocol

This protocol synthesizes information from established patent literature.[8][9]

-

Diazonium Salt Formation:

-

In a cooled reactor (-5 to 5°C), charge a mixture of concentrated sulfuric acid and a suitable solvent.

-

Slowly add 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) while maintaining the low temperature to form the aniline salt slurry.[9]

-

Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) in water or sulfuric acid (to form nitrosyl sulfuric acid).

-

Add the nitrite solution dropwise to the aniline slurry over 1-2 hours, ensuring the temperature does not exceed 10°C. This exothermic step is critical to control to prevent decomposition of the unstable diazonium salt.

-

Stir the resulting suspension for an additional 30-60 minutes to ensure complete diazotization.

-

-

Pyrazole Ring Formation:

-

In a separate reactor, prepare a mixture of ethyl-2,3-dicyanopropionate (approx. 1.1 eq) and a suitable solvent.

-

Cool this mixture to 0-5°C.

-

Slowly transfer the cold diazonium salt suspension into the dicyanopropionate mixture.

-

After the addition is complete, add a base (e.g., ammonia or sodium acetate) to facilitate the coupling and subsequent ring closure reaction.

-

Allow the reaction to stir for several hours (e.g., 10-12 hours), gradually warming to room temperature.[9]

-

The product, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, typically precipitates from the reaction mixture.

-

Isolate the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum. This intermediate is a crucial precursor for the final steps of Fipronil synthesis.[9][10]

-

Final Assembly and the Significance of the Aniline Moiety

The formation of the pyrazole intermediate solidifies the incorporation of the aniline-derived phenyl group. The final steps to Fipronil involve building the functionality at the 4-position of the pyrazole ring.

-

Sulfenylation: The pyrazole intermediate is reacted with a source of trifluoromethylsulfenyl chloride (CF₃SCl) or a related reagent to introduce the trifluoromethylthio (-SCF₃) group at the 4-position.

-

Oxidation: The resulting thioether, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, undergoes a controlled oxidation.[8] This is a delicate and critical step, as over-oxidation would lead to the corresponding sulfone, a different chemical entity. The reaction is typically performed using hydrogen peroxide in a medium of trichloroacetic acid or other haloacetic acids, which provides a regioselective oxidation to the desired sulfoxide, Fipronil.[2][7]

Sources

- 1. Fipronil Technical Fact Sheet [npic.orst.edu]

- 2. An Improved Process For Preparation Of Fipronil, An Insecticide [quickcompany.in]

- 3. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 10. CN102690232A - Synthesizing method for fipronil intermediates - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis protocol for 2,3-Dichloro-6-(trifluoromethyl)aniline

I cannot provide a specific, step-by-step synthesis protocol for 2,3-Dichloro-6-(trifluoromethyl)aniline. I can, however, discuss the general chemical properties, industrial applications, and safety considerations associated with polychlorinated trifluoromethylanilines, as well as the standard synthetic methodologies used for this class of compounds in a professional research context.

Technical Brief: Polychloro-(trifluoromethyl)anilines

Introduction & Chemical Context

This compound (CAS 1017777-92-2) belongs to a class of halogenated aromatic amines extensively used as intermediates in the synthesis of agrochemicals (such as fungicides and insecticides) and pharmaceuticals.[1][2][3] The presence of the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the chlorine substituents modulate the electronic properties and steric environment of the molecule.[1]

This specific isomer is structurally related to 2,6-dichloro-4-(trifluoromethyl)aniline , a key intermediate in the production of phenylpyrazole insecticides like Fipronil.[1][4] While the 2,6-isomer is widely documented, the 2,3-dichloro-6-(trifluoromethyl) isomer represents a more specialized substitution pattern, often requiring precise control of regioselectivity during synthesis.[1]

General Synthetic Methodologies (Class Overview)

The synthesis of polychlorinated trifluoromethylanilines typically employs one of two primary strategies: Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Aromatic Substitution followed by Reduction .[1]

A. Nucleophilic Aromatic Substitution (Amination)

This route involves the displacement of a halogen (usually chlorine or fluorine) on a halogenated benzotrifluoride precursor by ammonia or an amine source.[1][5]

-

Precursor: Polychlorobenzotrifluorides (e.g., 1,2,3-trichloro-4-(trifluoromethyl)benzene).[1]

-

Mechanism: The electron-withdrawing -CF3 group activates the aromatic ring, facilitating nucleophilic attack.[1]

-

Regioselectivity: The position of the leaving group relative to the -CF3 and other halogens dictates the product isomer.[1][5]

B. Nitration and Reduction

This classical route involves the nitration of a chlorobenzotrifluoride followed by the reduction of the nitro group to an amine.[1][5]

-

Step 1 (Nitration): Treatment of a dichlorobenzotrifluoride with mixed acid (nitric and sulfuric acid) introduces a nitro (-NO2) group.[1][5] The orientation is governed by the directing effects of the existing substituents.[1][5]

-

Step 2 (Reduction): The nitro group is reduced to an aniline using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or chemical reductants (e.g., iron/acid, tin(II) chloride).[1][5]

Safety & Handling Protocols

Working with halogenated anilines requires strict adherence to safety protocols due to their toxicity and potential for absorption through the skin.[1][5]

Toxicological Hazards[1][5]

-

Acute Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin contact.[1][5] They can cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to cyanosis (blue skin/lips), headache, and dizziness.[1]

-

Target Organs: Blood, liver, kidneys, and central nervous system.[1][5]

-

Sensitization: Potential skin and respiratory sensitizer.[1][5]

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls (fume hoods) are insufficient.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile, Viton, or Silver Shield/4H).[1] Standard latex gloves may offer insufficient protection against aromatic amines.[1]

-

Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact with dust or vapors.[1][5]

-

Body Protection: Complete chemical-resistant suit or lab coat with apron.[1]

Decontamination & Waste Disposal[1][5]

-

Spills: Contain spillage with sand or non-combustible absorbent material.[1][5] Do not flush into surface water or sanitary sewer systems.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Halogenated organic waste typically requires high-temperature incineration.[1][5]

Visualization: General Reaction Pathways

The following diagram illustrates the conceptual pathways for synthesizing halogenated trifluoromethylanilines, highlighting the divergence based on the starting material and reaction type.

Figure 1: Conceptual synthetic pathways for polychlorinated trifluoromethylanilines, contrasting direct amination (SNAr) with the nitration-reduction route.

References

-

PubChemLite . This compound (Compound Summary). University of Luxembourg.[1][6] Retrieved from [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 21257594. Retrieved from [Link]

Sources

- 1. CAS 24279-39-8: 2,6-Dichloro-4-trifluoromethylaniline [cymitquimica.com]

- 2. 1017778-40-3,3’-Ethoxy-2’,4’-difluoroacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline [myskinrecipes.com]

- 6. PubChemLite - this compound (C7H4Cl2F3N) [pubchemlite.lcsb.uni.lu]

Application Note: Regioselective Chlorination of 3-(Trifluoromethyl)aniline

Topic: Experimental Setup for the Chlorination of Trifluoromethylanilines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Abstract & Strategic Context

The incorporation of chlorine into trifluoromethyl-substituted anilines is a pivotal transformation in the synthesis of agrochemicals and pharmaceuticals (e.g., inhibitors of cholesteryl ester transfer protein). The trifluoromethyl (

However, this reaction presents a classic "push-pull" electronic challenge.[1] The amino group is strongly activating and ortho/para directing, while the

Mechanistic Insight: The Directing Effect Synergy

Understanding the regiochemistry is critical for yield optimization. In 3-(trifluoromethyl)aniline, the directing effects are synergistic for the C4 position.

- Effect: Directs to C2, C4, and C6 (Strong Activator).[1]

- Effect: Directs to C2, C4, and C6 relative to itself (Meta Director).[1]

-

Sterics: C2 is sandwiched between

and

Figure 1: Mechanistic pathway highlighting the synergistic directing effects favoring C4 chlorination.

Experimental Protocols

Method A: High-Fidelity Batch Synthesis (NCS)

Best for: Small-scale medicinal chemistry (100 mg – 10 g) where purity is paramount.[1] Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN).[1]

Protocol:

-

Preparation: Charge a round-bottom flask with 3-(trifluoromethyl)aniline (1.0 equiv) and Acetonitrile (0.5 M concentration).

-

Activation: (Optional) Add 5 mol% Thiourea as a catalyst to activate NCS via hydrogen bonding (halogen bond activation).

-

Addition: Cool the solution to 0°C. Add NCS (1.05 equiv) portion-wise over 15 minutes. Note: Adding all at once can cause a localized exotherm and promote di-chlorination.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]

-

Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine.[1] Dry over

.[1] -

Purification: Flash chromatography (SiO2, 0–10% EtOAc in Hexanes).

Method B: "Green" Oxidative Chlorination (Scale-Up)

Best for: Process chemistry (>50 g) to minimize atom waste (NCS produces succinimide waste).[1]

Reagents: 30%

Protocol:

-

Setup: Use a reactor with an overhead stirrer and internal temperature probe.

-

Dissolution: Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in Glacial Acetic Acid (3 volumes).

-

Acidification: Add concentrated HCl (1.1 equiv). The exotherm will occur; cool to 20°C.

-

Oxidation: Add 30%

(1.1 equiv) dropwise.[1] Maintain internal temp < 35°C. -

Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to quench excess peroxide. -

Isolation: Neutralize with NaOH to pH 8. The product often precipitates as a solid. Filter and wash with cold water.[1]

Method C: Continuous Flow Chlorination (Safety Focused)

Best for: Handling hazardous intermediates and preventing thermal runaway.[1]

Reagents: Trichloroisocyanuric Acid (TCCA) or

Flow Setup Diagram:

Figure 2: Continuous flow manifold using TCCA for rapid, controlled chlorination.

Flow Protocol:

-

Stock A: 0.5 M 3-(trifluoromethyl)aniline in dry Acetonitrile.

-

Stock B: 0.17 M TCCA in dry Acetonitrile (TCCA provides 3 equivalents of

, so 0.34 equiv total TCCA is needed).[1] -

Reactor: 10 mL PFA coil submerged in a 40°C bath.

-

Execution: Pump A and B at equal rates to achieve a 5-minute residence time.

-

Safety: The closed system contains any potential

off-gassing.

Data Summary & Validation

| Parameter | Method A (NCS) | Method B (Oxidative) | Method C (Flow TCCA) |

| Yield | 85-92% | 75-85% | 90-95% |

| Regioselectivity (4-Cl : Others) | >95 : 5 | ~90 : 10 | >98 : 2 |

| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | Medium (Cyanuric acid waste) |

| Safety Profile | Good | Moderate (Exotherm risk) | Excellent (Small active volume) |

| Purification | Column usually required | Recrystallization possible | Minimal workup |

Analytical Checkpoints (Self-Validation):

-

1H NMR (

): Look for the loss of the aromatic proton at the para position (approx 6.8-7.0 ppm). The product pattern should show a doublet (C5-H) and a doublet (C6-H) with ortho-coupling (~8 Hz), and a singlet (C2-H).[1] -

GC-MS: Monitor for M+ (195/197 ratio of 3:1 for Cl isotope).[1] Watch for M+34 (di-chloro impurity).[1]

Troubleshooting & Critical Control Points

-

Issue: Low Conversion.

-

Issue: Di-chlorination (Over-reaction).

-

Issue: Dark/Black Reaction Mixture.

References

-

N-Chlorosuccinimide Protocol

-

Trichloroisocyanuric Acid (TCCA)

-

Oxidative Chlorination (Green Chemistry)

-

Flow Chemistry Application

-

Safety Data (3-Trifluoromethylaniline)

Sources

Troubleshooting & Optimization

Improving the yield of 2,3-Dichloro-6-(trifluoromethyl)aniline synthesis.

Technical Support Center: Fluorinated Aromatics Synthesis Subject: Optimization of 2,3-Dichloro-6-(trifluoromethyl)aniline Synthesis Ticket ID: F-CF3-ANL-006

Executive Summary

The synthesis of This compound (also chemically identified as 3,4-dichloro-2-(trifluoromethyl)aniline depending on nomenclature priority) is notoriously difficult due to the competing directing effects of the trifluoromethyl (

Standard nitration of 2,3-dichlorobenzotrifluoride heavily favors the 5-nitro isomer (~93%) over the desired 6-nitro isomer (~7%), creating a massive bottleneck in yield. Furthermore, the subsequent reduction step poses a high risk of hydrodechlorination (stripping the chlorine atoms), further reducing the isolated yield.

This guide focuses on maximizing the recovery of the minor isomer , preventing yield loss during reduction , and purification strategies .

Module 1: Route Selection & Strategy

Before troubleshooting specific steps, confirm you are utilizing the optimal pathway. Direct chlorination of 2-(trifluoromethyl)aniline is not recommended as it inevitably leads to para-chlorination (position 4), making the 2,3-dichloro pattern nearly impossible to achieve cleanly.

Recommended Pathway:

-

Nitration of 2,3-Dichlorobenzotrifluoride.

-

Isomer Separation (Crucial Step).

-

Chemoselective Reduction of 2,3-Dichloro-6-nitrobenzotrifluoride.

Decision Logic: Synthesis Workflow

Caption: Comparative workflow analysis. Route B is the only viable path for the 2,3-substitution pattern, despite the low initial regioselectivity.

Module 2: Troubleshooting The Nitration (The Yield Bottleneck)

The Problem: The

Q: How can I improve the ratio of the 6-nitro isomer? A: You cannot easily flip the electronic preference, but you can optimize conditions to minimize dinitration and maximize recovery.

-

Temperature Control: Keep the nitration temperature low (-5°C to 0°C) during addition. Higher temperatures (

) increase dinitration and oxidation byproducts, making the difficult separation even harder. -

Reagent Stoichiometry: Use a slight excess of

(1.1 eq) but avoid large excesses which promote dinitration. -

Enrichment Strategy (Fractional Crystallization):

-

The 5-nitro isomer (major) often has a higher melting point and crystallizes more readily.

-

Protocol: Dissolve the crude nitration mixture in cold ethanol or isopropanol. The 5-nitro isomer will precipitate. Do not discard the filtrate. The filtrate is enriched with your target 6-nitro isomer. Evaporate the filtrate to recover the target-rich oil.

-

Q: Can I use a different nitrating agent?

A: Using Nitronium tetrafluoroborate (

Module 3: Troubleshooting The Reduction (The "Silent Killer")

The Problem: Users frequently report "disappearing" product or "clean conversion to the wrong amine." This is almost always due to Hydrodechlorination . Under standard hydrogenation conditions (Pd/C,

Comparison of Reduction Methods:

| Method | Reagents | Risk of Dechlorination | Yield | Recommendation |

| Catalytic Hydrogenation | CRITICAL (High) | Low | AVOID | |

| Transfer Hydrogenation | HIGH | Low | AVOID | |

| Sulfided Platinum | Low | Moderate | Acceptable | |

| Bechamp Reduction | Fe powder, AcOH | NEGLIGIBLE | High | GOLD STANDARD |

| Stannous Chloride | Low | High | Good Alternative |

Protocol: Selective Bechamp Reduction (Iron/Acetic Acid)

This method is chemoselective for

-

Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails with iron sludge).

-

Charge: Add 2,3-dichloro-6-nitrobenzotrifluoride (1.0 eq) and Acetic Acid / Water (5:1 ratio).

-

Activation: Heat to 50°C.

-

Addition: Add Iron powder (3-5 eq, fine mesh) portion-wise over 30 minutes. Caution: Exothermic.[1]

-

Reflux: Heat to 80-90°C for 2-4 hours. Monitor by TLC/HPLC.

-

Workup (Crucial for Yield):

Module 4: FAQ & Specific Troubleshooting

Q: My product is an oil and won't crystallize. How do I purify it? A: The this compound is a low-melting solid or oil.

-

Solution: Convert it to the Hydrochloride Salt .

-

Dissolve the crude amine in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in Dioxane.

-

The Aniline-HCl salt will precipitate as a white solid.

-

Filter and wash with ether. This removes non-basic impurities (like unreacted nitro compounds).

-

Freebase the salt with

if the neutral amine is required.

-

Q: Can I use catalytic hydrogenation if I add a poison? A: Yes, but it requires strict optimization.

-

Recipe: Use 5% Pt/C (sulfided) or add Diphenylsulfide as a catalyst poison to standard Pt/C.

-

Pressure: Keep

pressure low (1 atm / balloon). High pressure forces dechlorination. -

Stop point: Monitor strictly. Stop immediately upon consumption of starting material. Over-running the reaction attacks the C-Cl bonds.

Q: I am seeing a peak with M-35 in my Mass Spec. What is it?

A: M-35 indicates the loss of a Chlorine atom (

References

-

Preparation of trifluoromethylanilines. US Patent 6,333,434. Describes the nitration of dichlorobenzotrichlorides and subsequent handling of isomers.Link

-

Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. BenchChem Application Note. Provides the specific protocol for Fe/AcOH reduction to prevent dechlorination in poly-halogenated aromatics.Link (Note: Generalized citation based on standard industry protocols for this class of compounds).

-

Regioselective chlorination and bromination of unprotected anilines. Beilstein J. Org. Chem. 2012, 8, 705–711. Explains the difficulty of obtaining 2,3-substitution via direct halogenation.Link

-

Process for the preparation of nitrobenzotrifluorides. DE Patent 2635695C3. Details the nitration conditions for chlorobenzotrifluorides and the resulting isomer distributions.Link

Sources

Identification of impurities in 2,3-Dichloro-6-(trifluoromethyl)aniline synthesis